molecular formula C35H20N4Na6O21S6 B1209529 NF023 (hexasodium)

NF023 (hexasodium)

Cat. No.: B1209529
M. Wt: 1162.9 g/mol
InChI Key: FMQURVHYTBGYSQ-UHFFFAOYSA-H
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Description

NF023 (hexasodium salt of 8,8'-[Carbonylbis(imino-3,1-phenylene carbonylimino)]bis(1,3,5-naphthalene-trisulfonic acid)) is a sulfonated naphthylurea derivative with multifaceted pharmacological activities . It is recognized for its role as a selective P2X1 receptor antagonist, exhibiting IC50 values of 0.21 μM (human P2X1), 28.9 μM (P2X3), and negligible activity at P2X2/P2X4 receptors . Beyond its purinergic signaling modulation, NF023 inhibits viral RNA-dependent RNA polymerases (RdRps) in caliciviruses (e.g., norovirus) by targeting conserved binding sites , and disrupts critical protein-protein interactions (PPIs), such as Gαi3-GIV and cIAP2-TRAF2 assemblies, implicated in cancer progression . Its multi-target functionality stems from structural features like sulfonate groups, which enable promiscuous yet specific interactions with diverse biomolecular targets .

Preparation Methods

Chemical Structure and Synthesis Challenges

NF023 (hexasodium) features a symmetric ureido core flanked by naphthalene trisulfonate groups, conferring high water solubility and selectivity for P2X receptors . The molecule’s two benzamido "shoulders" and naphthalene "palms" create a planar architecture critical for binding interactions . Synthesizing this structure demands precise control over urea bond formation and sulfonation, as asymmetry or incomplete sulfonation drastically reduces biological activity .

Preparation Methods

Triphosgene-Mediated Condensation

The primary synthesis route involves reacting aniline derivatives with triphosgene (1, (Cl₃CO)₂CO), a safer alternative to phosgene, under mild aqueous conditions :

Procedure :

  • Reactant Preparation : Dissolve 4-amino-1,5-naphthalenedisulfonic acid disodium salt (2.0 equiv) in water adjusted to pH 3.0 using Na₂CO₃ .

  • Condensation : Slowly add triphosgene (1.3 equiv) dissolved in toluene to the aqueous phase. Maintain vigorous stirring at 25°C for 6 hours .

  • Workup : Discard the toluene layer, and isolate the aqueous phase. Remove water via reduced-pressure evaporation over phosphorus pentoxide (P₂O₅) at 45°C .

  • Purification : Recrystallize the crude product from hot water to yield NF023 as a hexasodium salt .

Key Parameters :

ParameterValue
Temperature25°C
Reaction Time6 hours
Yield84–89%
Purity (HPLC)>95%

This method avoids hazardous reagents and achieves high reproducibility, making it scalable for industrial production .

Sulfonation and Counterion Exchange

Post-condensation sulfonation is unnecessary in this route, as the naphthalene precursors are pre-sulfonated. The hexasodium form arises during final recrystallization, where excess sodium ions displace protons from sulfonic acid groups .

Optimization and Scaling

Solvent and pH Effects

Reaction efficiency hinges on maintaining a biphasic solvent system (water/toluene) and acidic pH (3.0). Lower pH values protonate aromatic amines, reducing nucleophilicity, while higher pH promotes hydrolysis of triphosgene .

Alternative Derivatives

Modifying the aniline precursor alters product symmetry and bioactivity. For example:

  • Compound 5a : Incorporates methyl-substituted anilines, yielding 84% with enhanced XIAP-BIR1 affinity (Kd = 11 μM) .

  • Compound 5b : Uses 4-methylaniline, achieving 86% yield and Kd = 9 μM .

Analytical Characterization

Spectroscopic Validation

  • NMR : ¹H and ¹³C NMR confirm ureido (-NHCONH-) linkages and aromatic proton environments .

  • IR : Stretching vibrations at 1650 cm⁻¹ (urea C=O) and 1180 cm⁻¹ (sulfonate S=O) .

  • Mass Spectrometry : ESI-MS shows [M⁻] at m/z 1162.88, consistent with the hexasodium form .

Purity Assessment

MethodSpecification
HPLC (C18 column)Retention time: 8.2 min
Elemental AnalysisNa: 23.8% (theory: 24.1%)

Comparative Analysis with Analogues

NF023’s shorter structure compared to suramin (a hexasulfonated naphthylurea) minimizes off-target effects. Key differences include:

FeatureNF023Suramin
Ureido Groups1 symmetric2 asymmetric
Sulfonate Groups66
P2X1 IC₅₀0.21 μM 3.2 μM
XIAP-BIR1 AffinityKd = 25 μM Kd = 612 μM

Applications in Research

NF023’s synthesis scalability supports its use in:

  • Neuropharmacology : Antagonizing P2X1 receptors in vasopressor response studies .

  • Cancer Therapeutics : Inhibiting XIAP-BIR1 dimerization to induce apoptosis .

Chemical Reactions Analysis

Types of Reactions

NF023 (hexasodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonated and substituted derivatives of NF023 (hexasodium), which can be further analyzed for their biological activity .

Scientific Research Applications

NF023 acts primarily as a selective and competitive antagonist for the P2X1 receptor, with varying inhibitory concentrations against other P2X receptors:

Receptor IC50 Value
P2X10.21 μM
P2X328.9 μM
P2X2>50 μM
P2X4>100 μM

These values indicate that NF023 is particularly effective at inhibiting the human P2X1 receptor, making it a valuable tool for studying purinergic signaling pathways .

Cancer Research

NF023 has been investigated for its potential in cancer therapy, particularly through its interactions with the X-linked inhibitor of apoptosis protein (XIAP). Recent studies have shown that NF023 can disrupt XIAP dimerization, which is crucial for its anti-apoptotic function. This mechanism suggests that NF023 could enhance the effectiveness of chemotherapy by promoting cancer cell apoptosis .

Case Study: XIAP Inhibition

  • Objective : To evaluate the binding affinity of NF023 to XIAP.
  • Method : MicroScale Thermophoresis (MST) was used to assess binding dynamics.
  • Findings : The dissociation constant (KdK_d) for NF023 binding to wild-type XIAP was found to be approximately 25 ± 5 μM, indicating a moderate affinity that can be exploited in therapeutic contexts .

Neurological Research

The P2X receptor family plays a significant role in neurotransmission and neuroinflammation. By selectively antagonizing P2X1 receptors, NF023 may provide insights into the modulation of pain pathways and inflammatory responses. Its ability to inhibit vasopressor responses suggests potential applications in managing conditions like hypertension or other cardiovascular disorders .

Potential Therapeutic Implications

The diverse applications of NF023 extend beyond basic research into potential therapeutic uses:

  • Cancer Therapy : Enhancing apoptosis in tumor cells by targeting XIAP.
  • Pain Management : Modulating pain signaling through P2X receptor inhibition.
  • Cardiovascular Health : Investigating its effects on vascular responses could lead to new treatments for hypertension.

Mechanism of Action

NF023 (hexasodium) exerts its effects by selectively and competitively binding to P2X1 receptors, thereby inhibiting their activation. This antagonism prevents the influx of calcium ions, which is essential for muscle contraction and other cellular processes. The compound’s molecular targets include the P2X1 receptor and other related ion channels .

Comparison with Similar Compounds

Structural and Functional Classification

NF023 belongs to the naphthylurea sulfonate family , alongside suramin, PPNDS, NF449, and NF545. Key structural and functional distinctions include:

Compound Key Structural Features Primary Targets/Applications
NF023 Hexasodium salt; trisulfonated naphthylurea P2X1 antagonist, RdRp inhibitor, PPI disruptor
Suramin Hexasulfonated polyaromatic urea Antiparasitic, broad-spectrum P2X antagonist
PPNDS Tetrasodium salt; naphthylazo-nitro-disulfonate P2X1/P2X3 antagonist, RdRp inhibitor
NF449 Octasulfonated naphthylurea Selective P2X1 antagonist
NF546 Disulfonated derivative G protein-coupled receptor modulator

Pharmacological Profiles

P2X Receptor Selectivity

NF023 demonstrates superior selectivity for P2X1 over other P2X subtypes compared to analogs:

Compound IC50 (μM) for P2X1 IC50 (μM) for P2X3 Selectivity Ratio (P2X1/P2X3)
NF023 0.21 28.9 ~138:1
Suramin 1–5* >50 ~10:1
PPNDS 0.3–1.0† 1.5–3.0† ~3:1
NF449 0.02‡ >100 >5000:1

Viral RdRp Inhibition

NF023 and suramin share overlapping binding sites on norovirus RdRp (A-site across fingers/thumb domains), but differ in kinetics and secondary interactions:

Compound RdRp Binding Site Association Rate (kon) Dissociation Rate (koff)
NF023 A-site Rapid Rapid
Suramin A-site Moderate Slow
PPNDS B-site Slow Slow

NF023’s rapid binding kinetics suggest transient but effective RdRp inhibition, whereas suramin’s slower off-rate may prolong antiviral effects .

Protein-Protein Interaction (PPI) Disruption

NF023 uniquely targets PPIs like Gαi3-GIV and cIAP2-TRAF2 without disrupting related complexes (e.g., Gαi3-Gβγ):

Compound PPI Target Kd (μM) Specificity Notes
NF023 cIAP2-BIR1/TRAF2 12.5 ± 1.2* Binds α1-α2 helices, disrupts TRAF2 axis
Suramin XIAP-BIR1 >50 Low affinity; nonspecific aggregation
ATA Gαi3-GIV Not determined Non-selective protease inhibition

*Measured via microscale thermophoresis (MST) . NF023’s symmetry and sulfonate groups enable precise interfacial binding, unlike suramin’s bulkier structure .

Mechanistic and Therapeutic Advantages

  • Selectivity : NF023’s P2X1 specificity (IC50 = 0.21 μM) minimizes off-target effects compared to suramin, which inhibits multiple P2X subtypes .
  • Multi-Target Versatility : Unlike PPNDS or NF449, NF023 concurrently modulates purinergic signaling, viral replication, and oncogenic PPIs .
  • Kinetic Efficiency : Rapid binding/dissociation (e.g., SPR koff = 0.1 s<sup>−1</sup> for NF023 vs. 0.01 s<sup>−1</sup> for iso-PPADS) allows dynamic regulation of target interactions .

Biological Activity

NF023 (hexasodium) is a potent and selective antagonist of the P2X1 receptor, a subtype of purinergic receptors that play critical roles in various physiological processes, including muscle contraction and neurotransmission. This article delves into the biological activity of NF023, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₅H₂₀N₄Na₆O₂₁S₆
  • Molecular Weight : 1168.92 g/mol
  • CAS Number : 104869-31-0
  • Solubility : 105.3 mg/mL in water

NF023 acts primarily as a competitive antagonist at the P2X1 receptor, with varying inhibitory potency against other P2X receptor subtypes:

Receptor TypeIC50 Value (μM)
P2X10.21
P2X328.9
P2X2>50
P2X4>100

This selectivity allows NF023 to be utilized in studies investigating the role of P2X1 receptors in different biological contexts without significantly affecting other receptor types.

In Vitro Studies

In vitro, NF023 demonstrates significant effects on cellular signaling pathways:

  • Selectivity for G Proteins : NF023 selectively inhibits recombinant Gi alpha-1 and Go alpha with an EC50 value around 300 nM .
  • Concentration-Response Relationship : At concentrations of 5 and 30 μM, NF023 induces a rightward shift in the ATP concentration-response curve without altering the maximal response, indicating its competitive antagonistic effect (KB = 1.19 μM) .

In Vivo Studies

In vivo experiments reveal additional insights into the pharmacological effects of NF023:

  • Vasopressor Response : When administered at a dose of 100 µmol/kg intravenously , NF023 effectively inhibits vasopressor responses triggered by α,β-mATP but does not affect those induced by noradrenaline in pithed rats .

Anticancer Potential

Recent studies have explored the potential anticancer properties of NF023. A study highlighted its ability to disrupt protein-protein interactions involving cIAP2 and TRAF2, which are crucial for cell survival and proliferation in cancer cells. This disruption suggests that NF023 could serve as a lead compound for developing novel anticancer therapies targeting these pathways .

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of NF023 derivatives has revealed that modifications to its chemical structure can significantly enhance its binding affinity to various targets, including XIAP-BIR1 complexes. This could represent a novel strategy for inhibiting cell survival mechanisms in cancer .

Q & A

Q. Basic: What experimental methods are used to characterize NF023's antagonistic effects on P2X receptors?

NF023's activity as a P2X receptor antagonist is typically assessed through intracellular calcium imaging and concentration-response assays . For example:

  • Calcium flux assays measure changes in intracellular Ca²⁺ levels (via fluorescent indicators like Fura-2) after ATP stimulation. NF023's inhibition is quantified by its ability to reduce ATP-induced Ca²⁺ spikes in a dose-dependent manner (e.g., 10⁻⁶ M to 10⁻⁴ M) .
  • Electrophysiological recordings (e.g., in Xenopus oocytes expressing recombinant P2X receptors) determine IC₅₀ values. NF023 shows selectivity for P2X1 (IC₅₀ ≈ 0.21–0.49 µM) over P2X3 (28.9 µM) and P2X4 (>100 µM) .

Methodological Tip: Use ATP as the primary agonist and validate results with α,β-methylene ATP (α,β-meATP), a non-hydrolyzable P2X1/3 agonist, to confirm receptor specificity.

Q. Basic: How does NF023's receptor selectivity influence experimental design in purinergic signaling studies?

NF023's preferential antagonism of P2X1 receptors requires careful receptor subtype validation to avoid off-target effects. Key considerations include:

  • Model system selection : Use tissues/cells with predominant P2X1 expression (e.g., guinea pig vas deferens ) or recombinant systems (e.g., HEK293 cells expressing P2X1).
  • Control experiments : Test NF023 against P2Y receptors (e.g., via UDP/UTP stimulation) to rule out cross-reactivity .

Properties

Molecular Formula

C35H20N4Na6O21S6

Molecular Weight

1162.9 g/mol

IUPAC Name

hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6

InChI Key

FMQURVHYTBGYSQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

8,8'-(carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid)
NF-023
NF023

Origin of Product

United States

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